1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O3 and its molecular weight is 451.542. The purity is usually 95%.
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Scientific Research Applications
Serotonin 5-HT1A Receptor Antagonist
Research has demonstrated that derivatives related to this compound exhibit high affinity and selectivity as 5-HT1A receptor antagonists. For example, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have shown promise as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their reversible, selective, and high affinity antagonist properties, alongside high brain uptake, slow brain clearance, and stability to defluorination (García et al., 2014).
Dopamine Uptake Inhibitor
Another avenue of research focuses on the compound's role as a dopamine uptake inhibitor, indicating potential applications in developing treatments for cocaine abuse. The synthesis and biological evaluation of derivatives have been explored, with certain analogs showing high affinity for the dopamine transporter (DAT), suggesting their utility as long-acting cocaine abuse therapeutic agents. Such research is crucial for developing pharmacotherapies aimed at treating cocaine addiction by targeting the dopamine system to modulate the effects of cocaine (Hsin et al., 2002; Lewis et al., 1999).
Properties
IUPAC Name |
1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-22(31)24(26(30)32)25(19-9-5-8-12-23(19)33-3)29-15-13-28(14-16-29)21-11-7-6-10-20(21)27/h5-12,17,25,31H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYHIDZXYBDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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